2-Hydroxycyclononanone
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Overview
Description
2-Hydroxycyclononanone is an organic compound characterized by a nine-carbon ring structure with a hydroxyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxycyclononanone can be synthesized through the oxidation of this compound using cupric acetate in acetic acid. The reaction involves heating the mixture to reflux, followed by extraction and purification steps . Another method involves the oxidation of sebacoin with chromium trioxide in acetic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxycyclononanone undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a ketone, forming 1,2-cyclononanedione.
Reduction: Reduces the ketone group to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Cupric acetate in acetic acid, chromium trioxide in acetic acid
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: 1,2-Cyclononanedione.
Reduction: Secondary alcohols.
Substitution: Derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
2-Hydroxycyclononanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxycyclononanone involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and other proteins. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
2-Hydroxycyclopentanone: A five-carbon ring analog with similar functional groups
2-Hydroxycyclohexanone: A six-carbon ring analog with similar functional groups.
2-Hydroxycyclooctanone: An eight-carbon ring analog with similar functional groups.
Comparison: 2-Hydroxycyclononanone is unique due to its nine-carbon ring structure, which provides distinct steric and electronic properties compared to its smaller ring analogs
Properties
CAS No. |
496-83-3 |
---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2-hydroxycyclononan-1-one |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9(8)11/h8,10H,1-7H2 |
InChI Key |
MNGJLYXSUIUTPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(=O)CCC1)O |
Origin of Product |
United States |
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